![molecular formula C20H23N3O B2688859 N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethynylphenyl)methyl]prop-2-enamide CAS No. 2411276-60-1](/img/structure/B2688859.png)
N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethynylphenyl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of this compound involves an alkylation process. Specifically, pyrazoles react with poly(bromomethyl) using t-BuOK/THF as the base. The resulting ligands are multidentate, featuring either three (L1) or six (L2) arms of (3,5-dimethylpyrazol-1-ylmethyl) groups attached to a central benzene ring . These ligands exhibit interesting properties due to their polydendate nature.
Molecular Structure Analysis
The molecular formula of N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethynylphenyl)methyl]prop-2-enamide suggests a complex arrangement of atoms. Further characterization using techniques like 1H-NMR , 13C-NMR , and IR spectroscopy provides insights into its chemical environment and connectivity . Additionally, single-crystal X-ray diffraction studies reveal the precise arrangement of atoms in the crystalline structure.
Chemical Reactions Analysis
The compound’s reactivity is of interest. It participates in catecholase activities , which involve the oxidation of catechol substrates. Factors such as the molar ratio of oxidant-to-substrate, the nature of the ligand, metal ions, and counter-ions significantly influence its catalytic activity. For instance, the complex L1/Cu(CH3COO)2 exhibits high activity in the oxidation of catechol to its corresponding quinone .
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethynylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-6-17-9-11-18(12-10-17)13-22(20(24)7-2)14-19-15(4)21-23(8-3)16(19)5/h1,7,9-12H,2,8,13-14H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWABYRPHLXZDHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CN(CC2=CC=C(C=C2)C#C)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethynylphenyl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

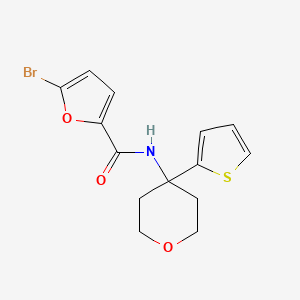
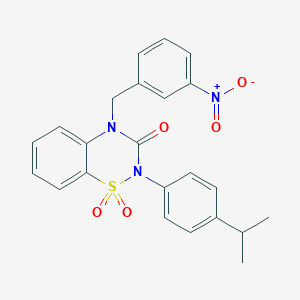
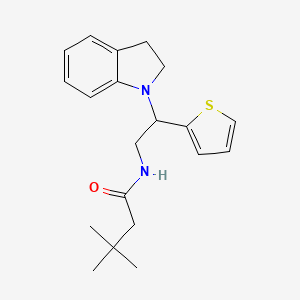
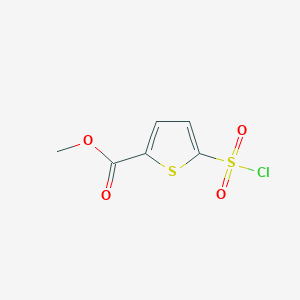
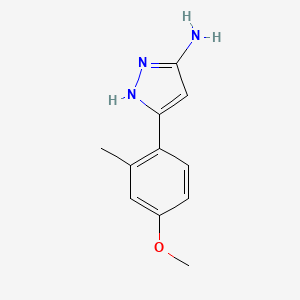
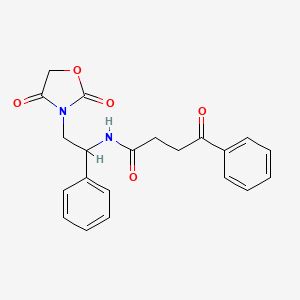

![Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
![3-[4-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione](/img/structure/B2688792.png)
![2,2,2-trifluoro-1-{1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone](/img/structure/B2688793.png)
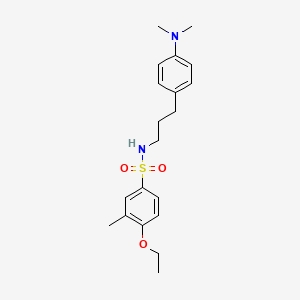
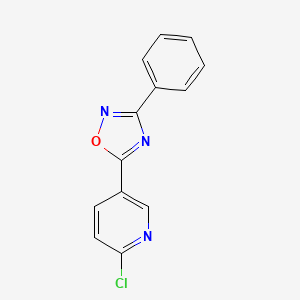
![N-[[5-(Trifluoromethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2688796.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole](/img/structure/B2688797.png)